4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversification

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate (CAS 877637-08-6; molecular formula C22H16N2O5S; molecular weight 420.44 g/mol) belongs to a series of 4-oxo-4H-pyran-3-yl esters that share a conserved 6-((pyrimidin-2-ylthio)methyl)pyran-4-one scaffold. The compound is chemically distinguished by a 2-(naphthalen-2-yloxy)acetate substituent at the pyran 3-position, which introduces an ether-linked naphthalene moiety absent in closely related analogs such as the 4-nitrobenzoate ester ML221 (CAS 877636-42-5) and the 1‑naphthoate or 2‑naphthoate congeners (CAS 877636-72-1 and others).

Molecular Formula C22H16N2O5S
Molecular Weight 420.44
CAS No. 877637-08-6
Cat. No. B2859613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate
CAS877637-08-6
Molecular FormulaC22H16N2O5S
Molecular Weight420.44
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
InChIInChI=1S/C22H16N2O5S/c25-19-11-18(14-30-22-23-8-3-9-24-22)27-12-20(19)29-21(26)13-28-17-7-6-15-4-1-2-5-16(15)10-17/h1-12H,13-14H2
InChIKeyXIKRIJAJQOBQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate (CAS 877637-08-6): Structural Identity, Core Scaffold, and Chemical Class Positioning


4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate (CAS 877637-08-6; molecular formula C22H16N2O5S; molecular weight 420.44 g/mol) belongs to a series of 4-oxo-4H-pyran-3-yl esters that share a conserved 6-((pyrimidin-2-ylthio)methyl)pyran-4-one scaffold [1]. The compound is chemically distinguished by a 2-(naphthalen-2-yloxy)acetate substituent at the pyran 3-position, which introduces an ether-linked naphthalene moiety absent in closely related analogs such as the 4-nitrobenzoate ester ML221 (CAS 877636-42-5) [2] and the 1‑naphthoate or 2‑naphthoate congeners (CAS 877636-72-1 and others) . This scaffold has generated validated pharmacological tools, most notably the APJ antagonist ML221, which emerged from a high-throughput screening campaign of the ~330,600-compound MLSMR collection [2].

Why 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate Cannot Be Replaced by Generic 4-Oxo-4H-pyran-3-yl Esters


Within the 4-oxo-4H-pyran-3-yl ester chemotype, subtle variations at the ester position produce drastic shifts in pharmacological profile. The benchmark compound ML221 (4-nitrobenzoate ester) is a potent functional APJ antagonist with >37-fold selectivity over the AT1 receptor [1]. Replacing the 4-nitrobenzoate with a 1‑naphthoate or 2‑phenylbutanoate ester alters molecular topology, electronic distribution, and logP, which in turn modulate target engagement, off-target binding, and ADME properties [2]. The 2-(naphthalen-2-yloxy)acetate group in the target compound introduces an additional ether oxygen and a conformationally flexible linker between the naphthalene ring and the core scaffold, a feature not present in any naphthoate or benzoate analog. Consequently, the compound cannot be assumed to recapitulate the pharmacology of ML221 or any other congener; its differentiation requires explicit experimental validation.

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Ether-Linked Naphthalene vs. Direct Ester-Linked Naphthalene in 1-Naphthoate Analog

The target compound (877637-08-6) differs from the closest commercially available naphthalene-bearing analog, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate (CAS 877636-72-1), by the presence of an oxyacetate (–OCH2C(O)–) spacer between the naphthalene ring and the pyran ester oxygen . This substitution increases the rotatable bond count from 5 (1-naphthoate) to 6 (target compound) and lowers the computed XLogP3 from approximately 3.5 to an estimated 3.0, as inferred from analogous PubChem entries for the 2-phenylbutanoate and 2-naphthoate series [1]. The additional conformational flexibility and polarity may alter target binding kinetics and metabolic soft-spot profiles.

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversification

Molecular Recognition Potential: Enhanced Hydrogen-Bond Acceptor Capacity Compared to ML221

The target compound incorporates an ether oxygen in the 2-(naphthalen-2-yloxy)acetate moiety, increasing the hydrogen-bond acceptor count to 7 compared to 5 for ML221 (4-nitrobenzoate derivative, C17H11N3O6S) [1]. The additional acceptor atoms may enable distinct hydrogen-bond interactions with target proteins that are inaccessible to the nitrobenzoate series. This difference is quantifiable at the molecular formula level (C22H16N2O5S vs. C17H11N3O6S) and translates to a molecular weight increase from 385.35 to 420.44 g/mol .

Computational Chemistry Ligand Design Binding Mode Prediction

Computed Lipophilicity Shift: XLogP3 Difference Relative to the 2-Phenylbutanoate Analog

Using the PubChem XLogP3 value of 3.2 for the 2-phenylbutanoate congener (CAS 877637-54-2) as a reference point, and applying a fragment-based correction for the replacement of a phenylbutanoate moiety (cLogP contribution ~2.8) with a naphthalen-2-yloxyacetate group (estimated cLogP contribution ~2.5), the target compound is predicted to exhibit a moderately lower lipophilicity [1]. This class-level inference suggests the compound may offer improved aqueous solubility and reduced non-specific protein binding relative to higher-logP analogs in the 4-oxo-4H-pyran-3-yl series.

ADME Prediction Physicochemical Profiling Lead Optimization

Commercial Purity Specification: ≥95% Purity Baseline and Its Relevance for Reproducible Screening

The compound is commercially supplied with a purity specification of ≥95% (HPLC) according to vendor technical datasheet . For comparison, ML221 is typically offered at ≥98% or ≥99% purity by specialized vendors . The 95% specification is adequate for primary screening and SAR expansion but may necessitate repurification prior to biophysical or in vivo studies where minor impurities could confound readouts. No batch-specific certificate of analysis is publicly available; prospective purchasers should request lot-specific purity data.

Compound Quality Control Procurement Specification Assay Reproducibility

IMPORTANT CAVEAT: Absence of Published Biological Activity Data for the Target Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents (as of 2026-05-09) did not retrieve any primary research article, patent, or public database record containing quantitative biological activity data (IC50, EC50, Ki, % inhibition, etc.) for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate (CAS 877637-08-6) [1][2]. All differential evidence presented above is therefore based on computed physicochemical properties, structural comparisons, and class-level inference from the well-characterized ML221 series. No direct head-to-head biological comparison with any analog is possible at this time. This evidence gap must be explicitly acknowledged in any procurement or selection decision.

Data Gaps Evidence Limitations Risk Assessment

Research and Industrial Application Scenarios for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate Based on Current Evidence


Scaffold-Hopping and SAR Expansion Around the ML221 Pharmacophore

The target compound is optimally deployed in medicinal chemistry programs seeking to diversify the ester moiety of the 4-oxo-4H-pyran-3-yl APJ antagonist scaffold. The 2-(naphthalen-2-yloxy)acetate group introduces an ether oxygen not present in ML221 or naphthoate analogs, offering a distinct hydrogen-bond acceptor and conformational landscape [1]. Researchers synthesizing focused libraries can use this compound as a key intermediate or final product to probe the steric and electronic tolerance of the APJ binding pocket at the pyran 3-position.

Lipophilicity-Driven ADME Optimization in GPCR Tool Compound Series

Because the compound is predicted to exhibit lower calculated logP than the 1-naphthoate and 2-phenylbutanoate analogs, it may serve as a starting point for improving aqueous solubility and reducing non-specific binding in biochemical and cellular assays [1]. Teams running parallel analog profiling should include this compound in solubility and microsomal stability panels to experimentally validate the lipophilicity-ADME relationship.

De Novo Biological Profiling in APJ and Related GPCR Panels

Given the complete absence of published biological data, the compound is a candidate for primary screening against the APJ receptor and closely related GPCRs (e.g., AT1, κ‑opioid, benzodiazepinone receptors) where the ML221 scaffold has known activity [1]. Procurement for this purpose is justified only when the research objective is de novo characterization; users requiring a validated APJ antagonist should instead select ML221.

Computational Chemistry and Molecular Docking Benchmarking

The compound's distinct molecular topology — with an extended, flexible naphthalene‑oxyacetate arm — makes it a suitable test ligand for benchmarking docking algorithms, free-energy perturbation (FEP) calculations, and pharmacophore model refinement against the APJ receptor or related class A GPCRs [1]. Its structural divergence from both ML221 and the naphthoate esters provides a challenging test case for predicting binding poses and affinity rankings.

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.